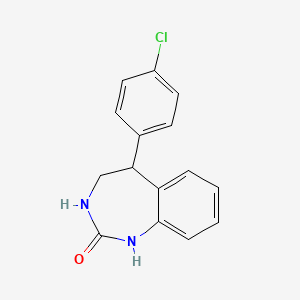
lithium;1,1,2,2,3-pentamethoxycyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1,1,2,2,3-pentamethoxycyclopropane is an organolithium compound characterized by the presence of a cyclopropane ring substituted with five methoxy groups and a lithium atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,2,2,3-pentamethoxycyclopropane typically involves the reaction of 1,1,2,2,3-pentamethoxycyclopropane with a lithium reagent. One common method is the deprotonation of 1,1,2,2,3-pentamethoxycyclopropane using n-butyllithium at low temperatures, such as -78°C. This reaction results in the formation of the desired organolithium compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reactive lithium reagents and maintaining low temperatures to control the reaction.
化学反应分析
Types of Reactions
Lithium;1,1,2,2,3-pentamethoxycyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropane alcohols.
科学研究应用
Lithium;1,1,2,2,3-pentamethoxycyclopropane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which lithium;1,1,2,2,3-pentamethoxycyclopropane exerts its effects involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, altering their activity. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
相似化合物的比较
Similar Compounds
1,1,2,2,3-pentamethoxycyclopropane: The parent compound without the lithium atom.
Lithium tetramethylpiperidide: Another organolithium compound with different structural features and reactivity.
1,1,2-trichloromethane: A compound with a similar cyclopropane ring but different substituents.
Uniqueness
Lithium;1,1,2,2,3-pentamethoxycyclopropane is unique due to the combination of its cyclopropane ring and multiple methoxy groups, which confer distinct reactivity and potential applications. The presence of the lithium atom further enhances its utility in various chemical reactions and research applications.
属性
CAS 编号 |
92095-74-4 |
|---|---|
分子式 |
C8H15LiO5 |
分子量 |
198.2 g/mol |
IUPAC 名称 |
lithium;1,1,2,2,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15O5.Li/c1-9-6-7(10-2,11-3)8(6,12-4)13-5;/h1-5H3;/q-1;+1 |
InChI 键 |
GZZRLBSUTXHKLE-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CO[C-]1C(C1(OC)OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
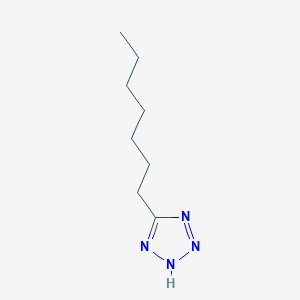

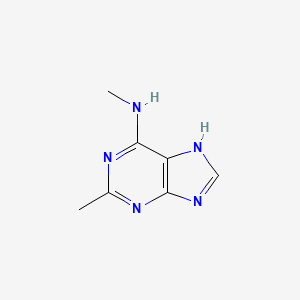
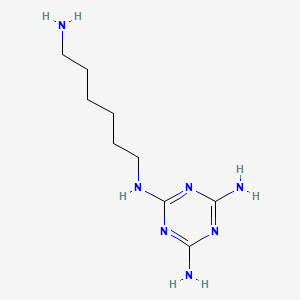

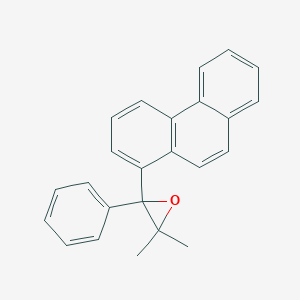
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
